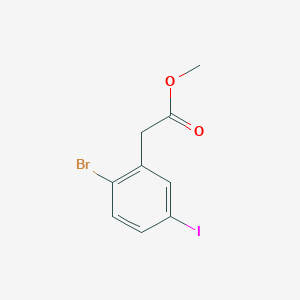
Methyl 2-(2-bromo-5-iodophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-5-iodophenyl)acetate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5-iodophenyl)acetate typically involves the esterification of 2-(2-bromo-5-iodophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-iodophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(2-bromo-5-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-5-iodophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms on the phenyl ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the iodine atom.
Methyl 2-iodoacetate: Similar but lacks the bromine atom.
Ethyl 2-(2-bromo-5-iodophenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-bromo-5-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(2-bromo-5-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
DBQWBOJSPDNWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















